![molecular formula C19H16ClN5 B2546568 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896811-22-6](/img/structure/B2546568.png)
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been reported . This method provided the desired products with moderate to good yields .Scientific Research Applications
- CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer treatment. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been designed as novel CDK2 inhibitors . These molecules inhibit the growth of cancer cells selectively, with promising cytotoxic activities against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. Notably, compounds 14 and 15 demonstrated the best cytotoxic activities across all three cell lines.
- Pyrazolo[1,5-a]pyrimidines share structural similarities with purines. They have been explored as antimetabolites in purine biochemical reactions . Their potential as antitrypanosomal agents makes them relevant for infectious disease research.
- Thiazolopyrimidine derivatives, including those related to our compound, have been studied against human cancer cell lines. Compound 16 displayed excellent anticancer activity, inducing apoptosis by inhibiting CDK enzymes .
- Researchers have synthesized heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage and tested them for in-vitro anticancer activity. These compounds were evaluated against various cancer cell lines .
Cancer Therapy and CDK2 Inhibition
Antimetabolites and Purine Analogues
Apoptosis Induction and Thiazolopyrimidine Derivatives
In Vitro Anticancer Screening
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation .
Biochemical Pathways
The compound 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal function of this pathway, leading to alterations in cell cycle progression .
Pharmacokinetics
The compound’s interaction with cdk2 suggests that it may have good bioavailability and could be effectively distributed within the body .
Result of Action
The result of the action of 3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is the significant inhibition of cell proliferation . This is achieved through the compound’s interaction with CDK2, leading to alterations in cell cycle progression and the induction of apoptosis within cells .
properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-9-18(22-11-14-3-2-8-21-10-14)25-19(24-13)17(12-23-25)15-4-6-16(20)7-5-15/h2-10,12,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWCKKSMJQPAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.